Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and green chemistry principles. The use of catalysts, such as citric acid, in ethanol under ultrasound irradiation has been reported to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate .
Uniqueness
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate is unique due to its specific structural features, such as the presence of both methoxy and dioxobutanoate groups
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKANMABXJIQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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